1-Phenyl-2-(pyridin-4-yl)ethanamine

Description

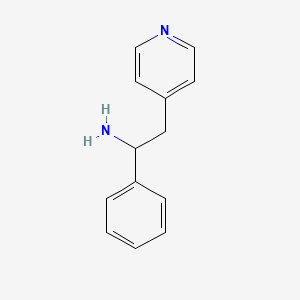

1-Phenyl-2-(pyridin-4-yl)ethanamine is a substituted phenethylamine derivative featuring a phenyl group attached to the first carbon and a pyridin-4-yl (4-pyridyl) group on the second carbon of an ethanamine backbone.

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-phenyl-2-pyridin-4-ylethanamine |

InChI |

InChI=1S/C13H14N2/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10,14H2 |

InChI Key |

NGMVNSGOEZINAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=NC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

- 1-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 61890-25-3) Structure: Differs in the position of the pyridine nitrogen (2-pyridyl vs. 4-pyridyl). Impact: Pyridin-2-yl substitution may alter hydrogen bonding and steric interactions with biological targets. Molecular Weight: 198.27 g/mol .

Substituted Cathinones

- 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone Structure: Replaces the ethanamine backbone with a ketone and a pyrrolidine substituent. Pharmacology: Acts as a stimulant via dopamine/norepinephrine reuptake inhibition. Metabolized via N-dealkylation and oxidation, producing metabolites detectable in human urine . Key Data: In vitro microsomal studies identified 24 significant metabolites, including hydroxylated and dealkylated products .

Substituted Phenethylamines (NBOMe Series)

- 25D-NBOMe (2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine) Structure: Contains methoxy and benzyl substituents on the phenyl ring. Pharmacology: High-affinity partial agonist at 5-HT2A receptors, linked to hallucinogenic effects. The N-benzyl group enhances lipid solubility and CNS penetration . Metabolism: Undergoes O-demethylation and hydroxylation, with metabolites detected in forensic screenings .

Pyrimidine Derivatives

- (S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine (CAS 872459-81-9)

Structural and Functional Comparison Table

Research Findings and Metabolic Insights

- Metabolic Stability: Compounds like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo extensive hepatic metabolism, suggesting that this compound may similarly produce hydroxylated or deaminated metabolites .

- Receptor Binding: The pyridin-4-yl group’s planar structure may favor interactions with flat binding pockets in monoamine transporters, contrasting with the bent conformations induced by pyrrolidine substituents .

- Synthetic Routes : Evidence suggests that 2-oxazoline ring-opening reactions (e.g., in ) could be adapted for synthesizing pyridin-4-yl derivatives via amine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.